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Compound Name: 2-Ethoxy-6-fluorobenzonitrile

Cat. No.: B050957 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Ethoxy-6-fluorobenzonitrile, a fluorinated aromatic compound, is emerging as a significant

building block in medicinal chemistry. Its unique structural features, including an ethoxy group,

a fluorine atom, and a cyano group on a benzene ring, provide a versatile platform for the

synthesis of complex molecular architectures with therapeutic potential. This technical guide

explores the current and potential applications of 2-Ethoxy-6-fluorobenzonitrile in drug

discovery, focusing on its role in the development of novel inhibitors for key biological targets.

Core Applications in Drug Discovery
The primary application of 2-Ethoxy-6-fluorobenzonitrile in drug discovery lies in its use as a

key synthetic intermediate for the development of targeted therapies. Its structural motif is

found in compounds designed to inhibit enzymes implicated in cancer and viral infections.

Lysine Acetyltransferase (KAT) Inhibitors
A significant application of 2-Ethoxy-6-fluorobenzonitrile is in the synthesis of Lysine

Acetyltransferase (KAT) inhibitors. KATs are a class of enzymes that play a crucial role in the

epigenetic regulation of gene expression, and their dysregulation is linked to various diseases,

including cancer.[1][2] The European patent EP 3810602 B1 discloses the use of 2-Ethoxy-6-
fluorobenzonitrile as a key intermediate in the preparation of novel KAT inhibitors.
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Lysine acetylation is a post-translational modification involving the transfer of an acetyl group

from acetyl-CoA to the lysine residues of histone and non-histone proteins.[2][3] This process is

critical for chromatin dynamics and gene expression.[4] Inhibitors of KATs are being

investigated as potential therapeutic agents to reverse aberrant acetylation patterns associated

with disease.[1]

The synthesis of these inhibitors often involves the chemical modification of the cyano group of

2-Ethoxy-6-fluorobenzonitrile to create more complex heterocyclic systems that can

effectively bind to the target enzyme.

Non-Nucleoside Reverse Transcriptase Inhibitors
(NNRTIs)
The 2-alkoxy-6-fluorobenzonitrile scaffold, to which 2-Ethoxy-6-fluorobenzonitrile belongs, is

a valuable pharmacophore in the design of non-nucleoside reverse transcriptase inhibitors

(NNRTIs).[5][6][7][8] NNRTIs are a cornerstone of highly active antiretroviral therapy (HAART)

for the treatment of HIV-1 infection.[9] They bind to an allosteric site on the reverse

transcriptase enzyme, inhibiting its function and preventing the conversion of the viral RNA

genome into DNA.[9]

While specific examples detailing the use of the ethoxy derivative are not as prevalent in

publicly available literature as the benzyloxy counterpart, the established importance of the 2-

alkoxy-6-fluorobenzonitrile core in NNRTI design suggests a strong potential for 2-Ethoxy-6-
fluorobenzonitrile in this therapeutic area. The ethoxy group can influence the compound's

pharmacokinetic properties, such as solubility and metabolic stability, which are critical for drug

development.

Synthesis and Chemical Properties
2-Ethoxy-6-fluorobenzonitrile is a solid at room temperature with a melting point of 47-49°C.

[10] Its synthesis is typically achieved through nucleophilic aromatic substitution reactions.

Table 1: Physicochemical Properties of 2-Ethoxy-6-fluorobenzonitrile
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Property Value Reference

Molecular Formula C₉H₈FNO [10]

Molecular Weight 165.16 g/mol [10]

Melting Point 47-49 °C [10]

Boiling Point ~249 °C [10]

Flash Point ~104 °C [10]

Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of compounds derived from

2-Ethoxy-6-fluorobenzonitrile. Below are representative protocols for its synthesis and for the

biological evaluation of its potential therapeutic derivatives.

Synthesis of 2-Ethoxy-6-fluorobenzonitrile
A common method for the synthesis of 2-Ethoxy-6-fluorobenzonitrile is the Williamson ether

synthesis, starting from 2-fluoro-6-hydroxybenzonitrile.

Protocol:

To a solution of 2-fluoro-6-hydroxybenzonitrile (1 equivalent) in a suitable solvent such as

dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 3 equivalents).

Stir the mixture at room temperature.

Add bromoethane (1.5 equivalents) to the reaction mixture.

Continue stirring at room temperature overnight under a nitrogen atmosphere.

After the reaction is complete, dilute the mixture with ethyl acetate and wash with water and

brine.

Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced

pressure to yield the crude product.
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Purify the crude product by a suitable method, such as column chromatography, to obtain

pure 2-Ethoxy-6-fluorobenzonitrile.

In Vitro Lysine Acetyltransferase (KAT) Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of compounds

derived from 2-Ethoxy-6-fluorobenzonitrile against a specific KAT, such as p300/CBP.

Protocol:

Reagents and Buffers:

Recombinant human KAT enzyme (e.g., p300).

Histone substrate (e.g., H3 or a peptide corresponding to the H3 tail).

Acetyl-Coenzyme A (Acetyl-CoA).

Test compound (dissolved in DMSO).

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA).

Stop solution (e.g., acetic acid).

Assay Procedure:

In a microplate, add the assay buffer, the KAT enzyme, and the histone substrate.

Add the test compound at various concentrations (typically a serial dilution). Include a

control with DMSO only.

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature.

Initiate the reaction by adding Acetyl-CoA.

Incubate the reaction at 30°C for a specific time (e.g., 30-60 minutes).

Stop the reaction by adding the stop solution.
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Detect the level of histone acetylation. This can be done using various methods, such as:

Radioactive-based assay: Using [³H]-Acetyl-CoA and measuring the incorporation of

radioactivity into the histone substrate.[11]

Antibody-based detection (ELISA or Western Blot): Using an antibody specific for the

acetylated lysine residue.[4]

Data Analysis:

Calculate the percentage of inhibition for each concentration of the test compound relative

to the control.

Plot the percentage of inhibition against the compound concentration and fit the data to a

dose-response curve to determine the IC₅₀ value.

HIV-1 Reverse Transcriptase Inhibition Assay
This protocol provides a general framework for evaluating the inhibitory effects of potential

NNRTIs derived from 2-Ethoxy-6-fluorobenzonitrile.

Protocol:

Reagents and Buffers:

Recombinant HIV-1 Reverse Transcriptase.

Template-primer (e.g., poly(rA)/oligo(dT)).

Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a

biotin- or digoxigenin-labeled dUTP).

Test compound (dissolved in DMSO).

Assay buffer (e.g., Tris-HCl buffer containing MgCl₂, DTT, and KCl).

Assay Procedure:

In a microplate, add the assay buffer and the template-primer.
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Add the test compound at various concentrations. Include a control with DMSO only.

Add the HIV-1 RT enzyme.

Pre-incubate the mixture at 37°C for a specified time.

Initiate the reaction by adding the dNTP mix.

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

Stop the reaction and precipitate the newly synthesized DNA (e.g., using trichloroacetic

acid).

Collect the precipitate on a filter mat and wash to remove unincorporated labeled dNTPs.

Quantify the amount of incorporated label using a suitable detection method (e.g.,

scintillation counting for radioactivity or a colorimetric/chemiluminescent method for non-

radioactive labels).[12][13][14]

Data Analysis:

Determine the percentage of RT inhibition for each compound concentration compared to

the control.

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the

compound concentration.

Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a

clear understanding.
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Caption: Inhibition of Lysine Acetyltransferase by a derivative of 2-Ethoxy-6-
fluorobenzonitrile.
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Caption: Mechanism of action of an NNRTI derived from 2-Ethoxy-6-fluorobenzonitrile.
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Caption: General workflow for the discovery of drug candidates using 2-Ethoxy-6-
fluorobenzonitrile.

Conclusion
2-Ethoxy-6-fluorobenzonitrile is a promising and versatile building block in the field of drug

discovery. Its utility as a precursor for the synthesis of potent KAT inhibitors and its potential for

the development of novel NNRTIs highlight its significance in the search for new therapeutics

for cancer and infectious diseases. The synthetic accessibility and the potential for diverse

chemical modifications make 2-Ethoxy-6-fluorobenzonitrile an attractive scaffold for

medicinal chemists. Further exploration of its derivatives is warranted to fully realize its

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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